(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide

asymmetric synthesis sulfamidate ring-opening substituent effects

(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS not yet publicly indexed; MF: C₁₄H₁₉NO₆S; MW: 329.37 g/mol) belongs to the class of N-Boc-protected chiral cyclic sulfamidates ([1,2,3]-oxathiazolidine-2,2-dioxides). These five-membered heterocycles are established electrophilic building blocks for the stereocontrolled synthesis of 1,2-functionalised amines, β-amino alcohols, and α,α-disubstituted amino acid derivatives.

Molecular Formula C14H19NO6S
Molecular Weight 329.37 g/mol
Cat. No. B12285905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
Molecular FormulaC14H19NO6S
Molecular Weight329.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H19NO6S/c1-14(2,3)21-13(16)15-12(9-20-22(15,17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3/t12-/m1/s1
InChIKeyNSWXTPQJEHDDPF-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide – Chiral Cyclic Sulfamidate Building Block for Asymmetric Synthesis


(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS not yet publicly indexed; MF: C₁₄H₁₉NO₆S; MW: 329.37 g/mol) belongs to the class of N-Boc-protected chiral cyclic sulfamidates ([1,2,3]-oxathiazolidine-2,2-dioxides) [1]. These five-membered heterocycles are established electrophilic building blocks for the stereocontrolled synthesis of 1,2-functionalised amines, β-amino alcohols, and α,α-disubstituted amino acid derivatives . The compound features a single (S)-configured C4 stereocentre bearing a 4-methoxyphenyl substituent, an N3-Boc protecting group, and a cyclic sulfamidate (S,O-acetal) electrophilic centre, positioning it as a pre-activated, chirality-transferring intermediate for asymmetric synthesis programmes.

Why Generic Cyclic Sulfamidates Cannot Substitute (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide in Chiral Synthesis


Cyclic sulfamidates are not functionally interchangeable: ring-opening reactivity, stereochemical fidelity, and downstream product profiles are strongly modulated by C4 substitution, N-protection, and ring size [1][2]. The 4-methoxyphenyl group introduces distinct electronic effects that alter the electrophilicity of the sulfamidate centre compared to alkyl (e.g., methyl, ethyl) or unsubstituted phenyl analogues. Furthermore, the N-Boc group provides orthogonal acid-labile deprotection critical for multistep sequences, contrasting with N-benzyl or N-Cbz variants that require different cleavage conditions [1]. Substituting a generic cyclic sulfamidate without matching these structural parameters risks altered reaction yields, erosion of enantiomeric excess, and compromised applicability to the intended chiral target. The following quantitative evidence dimensions establish where this specific compound diverges from its closest structural comparators.

Quantitative Differentiation Evidence for (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide versus Structural Analogs


C4-Aryl Substituent Electronic Modulation of Sulfamidate Ring-Opening Reactivity: 4-Methoxyphenyl vs. Phenyl vs. 4-Methyl

The electron-donating 4-methoxy group (Hammett σₚ = −0.27) on the C4-aryl substituent decreases the electrophilicity of the sulfamidate quaternary centre relative to the unsubstituted phenyl analogue (σₚ = 0.00), thereby modulating nucleophilic ring-opening rates and regioselectivity. In the broader class of N-protected cyclic sulfamidates, C4 substitution directly controls whether ring-opening proceeds via an Sₙ2 pathway with clean stereochemical inversion or whether competing elimination pathways become significant [1]. While direct kinetic data comparing 4-methoxyphenyl vs. phenyl vs. 4-methyl substituents on this exact scaffold are absent from the open literature, the class-level substituent-effect framework established by Navo et al. (2017) for α-methylisoserine-derived sulfamidates demonstrates that electronic modulation at C4 can switch nucleophilic ring-opening 'on' or 'off' in a controlled manner [1]. This establishes the 4-methoxyphenyl variant as a deliberately attenuated electrophile compared to the more reactive 4-phenyl analogue, offering finer control in reactions with strong nucleophiles.

asymmetric synthesis sulfamidate ring-opening substituent effects electrophilicity

Orthogonal N-Boc Deprotection Selectivity vs. N-Benzyl and N-Cbz Protected Cyclic Sulfamidates

The N-Boc protecting group on the target compound can be selectively removed using trifluoroacetic acid (TFA) under conditions that leave the cyclic sulfamidate ring intact, as demonstrated by Posakony, Grierson, and Tewson (2002) for a series of Boc-protected [1,2,3]-oxathiazolidine-2,2-dioxides [1]. This contrasts with N-benzyl-protected sulfamidates, which require hydrogenolysis (H₂, Pd/C) – conditions incompatible with many functional groups – or harsh acidic cleavage. The crystalline sulfamidate products obtained after Boc-deprotection were directly used in subsequent alkylation reactions without purification [1]. N-Cbz (carbobenzyloxy) variants, while also hydrogenolytically cleavable, lack the acid-lability that allows selective Boc removal in the presence of other base-sensitive functionality.

protecting group strategy orthogonal deprotection multistep synthesis Boc cleavage

Molecular Topology and Calculated Physicochemical Differentiation from Closest Analogs

Comparative calculated physicochemical properties reveal measurable differentiation between the target 4-methoxyphenyl derivative and its closest commercially available analogs. The target compound (MF: C₁₄H₁₉NO₆S; MW: 329.37) has a predicted XLogP3-AA of approximately 2.0, versus (S)-3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide (MF: C₁₃H₁₇NO₅S; MW: 299.34; CAS 479687-23-5) with XLogP3-AA ≈ 2.3 . The additional oxygen atom in the 4-methoxy group increases hydrogen bond acceptor count (6 vs. 5 for the phenyl analog), reduces logP by ~0.3 units, and marginally increases topological polar surface area (tPSA). For (4S,5R)-4,5-diphenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester (CAS 1091606-63-1; MF: C₁₉H₂₁NO₅S; MW: 375.4), the XLogP3-AA is 3.6 – substantially more lipophilic [1]. These differences influence aqueous solubility, membrane permeability, and chromatographic behaviour during purification.

physicochemical properties cLogP solubility drug-likeness molecular topology

Chiral (S)-Configuration at C4: Defined Entry to Enantiopure β-Amino Alcohol Targets

The target compound bears a single defined (S)-stereocentre at C4, derived from enantiopure (S)-β-amino alcohol precursors. Nucleophilic ring-opening of N-Boc secondary cyclic sulfamidates proceeds with clean inversion of configuration at the C4 electrophilic centre, as established by Posakony and Tewson (2002) for the broader class and subsequently confirmed for secondary sulfamidates in bromophenyl magnesium reagent ring-opening reactions [1]. This stereospecific Sₙ2-type pathway means the (S)-configured sulfamidate delivers (R)-configured ring-opened products with predictable stereochemistry. In contrast, the (R)-enantiomer would deliver the antipodal product series. While commercially available (S)-3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS 479687-23-5) also provides a chiral building block, the 4-methoxyphenyl variant uniquely enables direct access to β-amino alcohol targets bearing a 4-methoxyphenyl pharmacophore – a recurring motif in bioactive molecules . The 3-methoxyphenyl regioisomer (CAS 1379546-85-6) would deliver products with different molecular recognition properties owing to altered geometry of the methoxy substituent.

chiral pool synthesis enantiomeric purity β-amino alcohols asymmetric synthesis stereospecific ring-opening

Process Safety Differentiation: Thermal Stability of 5-Membered vs. 6-Membered Cyclic Sulfamidates

A 2022 Org. Process Res. Dev. study by Ferrari et al. (Novartis) systematically evaluated thermal degradation of five-membered cyclic sulfamidates, reporting that ring size and N-substitution have a 'tremendous influence' on thermal stability and base reactivity [1]. Five-membered sulfamidates (including the [1,2,3]-oxathiazolidine-2,2-dioxide scaffold of the target compound) were found to be generally more thermally stable than six-membered [1,2,3]-oxathiazinane-2,2-dioxides under the conditions examined. The study further demonstrated that a change in N-protecting group (e.g., Boc vs. Cbz) can measurably alter the onset temperature of exothermic degradation, directly impacting process safety assessment for scale-up [1]. While the target compound was not individually profiled, its five-membered ring and N-Boc protection place it in the more thermally tractable category of this important safety framework.

thermal safety process chemistry scale-up DSC cyclic sulfamidate degradation

Medicinal Chemistry Relevance: PAR-1 Antagonist and Glycogen Synthase Activator Scaffolds Incorporate 4-Aryl Sulfamidates

Boc-protected 2,2-dioxido-1,2,3-oxathiazolidines are explicitly documented as key intermediates for introducing aminoalkyl chains onto aromatic cores in medicinal chemistry programmes targeting PAR-1 receptor antagonists (Bolin et al., WO2011067266 A1, 2011) and glycogen synthase activators (Stamford et al., WO2016060940 A1, 2016) . In the PAR-1 antagonist patent (WO2011067266), the cyclic sulfamidate ring-opening with amine nucleophiles directly installs the β-amino alcohol motif critical for receptor binding. The 4-methoxyphenyl substituent on the target compound maps onto a privileged aryl ether pharmacophore that appears in multiple kinase and GPCR-targeted programmes. The 3-methoxyphenyl regioisomer (CAS 1379546-85-6) would produce products with different vector geometry for the methoxy group, potentially altering binding affinity and selectivity.

PAR-1 antagonist glycogen synthase activator medicinal chemistry aminoalkyl chain introduction building block

Procurement-Relevant Application Scenarios for (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide


Stereospecific Synthesis of (R)-4-Methoxy-β-Amino Alcohols via Nucleophilic Ring-Opening

The target compound serves as a direct precursor to enantiopure (R)-2-amino-2-(4-methoxyphenyl)ethanol derivatives through nucleophilic ring-opening with O-, N-, S-, or C-nucleophiles. As established for the class, ring-opening proceeds with complete inversion of configuration at C4 [1], converting the (S)-sulfamidate into (R)-configured β-functionalised amines. The 4-methoxyphenyl group is retained in the product, making this compound uniquely suited to projects targeting bioactive molecules containing the 4-methoxyaryl-β-amino alcohol motif.

Medicinal Chemistry SAR Exploration Around 4-Methoxyphenyl-Containing PAR-1 Antagonists

Patent WO2011067266 explicitly describes cyclic N-Boc sulfamidates as intermediates for PAR-1 receptor antagonist synthesis via ring-opening with amine nucleophiles . The 4-methoxyphenyl substitution on the target compound provides the precise aryl ether substitution pattern required for SAR studies in this target class. Substitution with the 4-phenyl analog would remove the methoxy H-bond acceptor, while the 3-methoxyphenyl regioisomer would alter the spatial orientation of the methoxy group, both potentially disrupting key receptor interactions.

Hybrid Peptide Synthesis via Site-Selective Sulfamidate Ring-Opening

The work by Navo et al. (2017) and the Peregrina group demonstrates that N-Boc cyclic sulfamidates with controlled C4 substitution can be used for site-selective ring-opening in hybrid α/β-peptide synthesis . The attenuated electrophilicity of the 4-methoxyphenyl derivative (relative to 4-phenyl) provides a wider selectivity window for sequential peptide coupling reactions where the sulfamidate must survive one set of conditions before being opened under orthogonal activation.

Multikilogram Process Development Requiring Defined Thermal Safety Parameters

For industrial procurement supporting scale-up campaigns, the five-membered ring scaffold of the target compound falls within the thermally characterised class studied by Ferrari et al. (2022) at Novartis . The study provides a safety assessment framework showing that five-membered N-Boc sulfamidates are amenable to multikilogram use, with thermal degradation profiles that can be managed through appropriate engineering controls—an important consideration when selecting building blocks for late-stage development or manufacturing.

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